デカルボキシモキシフロキサシン

説明

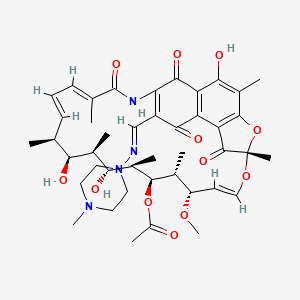

Moxifloxacin is a fourth-generation fluoroquinolone antibacterial agent, synthesized through various complex chemical processes, including dehydration, benzylamination, cyclization, and reduction, among others. It's known for its broad spectrum of antibacterial activity and has been studied for its interactions with metals, photodegradation, and complexation with cyclodextrins to improve its properties and applications (Ming, 2004).

Synthesis Analysis

The synthesis of Moxifloxacin begins with pyridine-2,3-dicarboxylic acid and undergoes several steps including dehydration, benzylamination, cyclization, and reduction to yield the desired compound. The process results in an overall yield of 43.3% (Ming, 2004).

Molecular Structure Analysis

Structural identification and characterization of Moxifloxacin and its impurities have been extensively studied through methods like HPLC, NMR, IR, and mass spectral data. This has allowed for a detailed understanding of its molecular framework and the detection of several impurities in its synthesis process (Kumar et al., 2004).

Chemical Reactions and Properties

Moxifloxacin's interaction with metal ions and its ability to form nanosized complexes have been explored, indicating its potential for removal and utilization of discarded antibiotics. Additionally, its complexation reactions, particularly with cyclodextrins, have shown to significantly affect its properties, including solubility and photostability (Adam et al., 2015).

Physical Properties Analysis

The physicochemical and microbiological analytical methods for Moxifloxacin have been discussed with a focus on adopting green and sustainable analytical chemistry principles. This includes reducing the use of toxic organic solvents and waste generation (Silva et al., 2023).

Chemical Properties Analysis

The synthesis and characterization of Moxifloxacin metal complexes reveal its interaction with various metal ions and how these interactions influence its antibacterial activity. This highlights the importance of studying Moxifloxacin's chemical properties to optimize its use and application (Sadeek et al., 2011).

科学的研究の応用

製薬分析

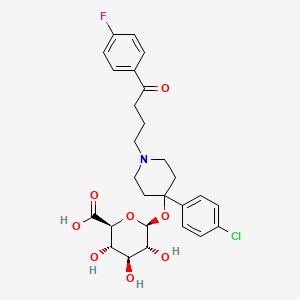

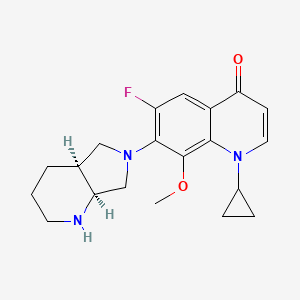

デカルボキシモキシフロキサシンは、モキシフロキサシン、レボフロキサシン、ゲミフロキサシンなどのフルオロキノロンを製薬製品中で同時に定量するための環境に優しいクロマトグラフィー法の開発に使用されます {svg_1}. これらの方法は、製薬製品の品質と安全性を確保するために不可欠です。

抗菌剤

デカルボキシモキシフロキサシンの誘導体であるモキシフロキサシンは、広域スペクトルフルオロキノロン系抗菌剤です。眼、呼吸器系、肺、泌尿器系の感染症の治療に使用されます。 皮膚アレルギー、肺炎、腹部細菌感染症の治療にも使用されます {svg_2}.

蛍光検出

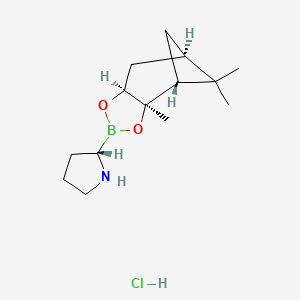

炭素量子ドット(CQDs)に基づいて、モキシフロキサシンの新しい比率蛍光検出法が開発されました。 この方法は、モキシフロキサシンの検出と定量のための新しいアプローチを提供します {svg_3}.

環境に優しい分光光度法

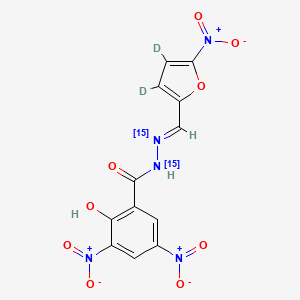

デカルボキシモキシフロキサシンは、製剤中のモキシフロキサシンHCl(MOX)とフラボキセートHCl(FLX)を同時に定量するための環境に優しい分光光度法の開発に使用されます {svg_4}. これらの方法は環境に優しく、これらの化合物の濃度を簡便、迅速、かつ正確に決定する手段を提供します。

高速液体クロマトグラフィー(HPLC)

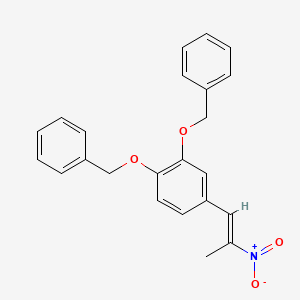

デカルボキシモキシフロキサシンは、製剤中のモキシフロキサシンHCl(MOX)とフラボキセートHCl(FLX)を同時に定量するためのHPLC法の開発に使用されます {svg_5}. HPLCは分析化学における強力なツールであり、混合物中の各成分を分離、同定、および定量するために使用されます。

研究開発

デカルボキシモキシフロキサシンは、製薬業界におけるさまざまな研究開発プロセスで使用されています。 新薬の開発、製剤の最適化、薬物相互作用の研究に使用されます {svg_6}.

Safety and Hazards

作用機序

Target of Action

Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The bactericidal action of Moxifloxacin, and by extension Decarboxy Moxifloxacin, results from the inhibition of its primary targets, the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the untwisting of DNA, a crucial step required for DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Moxifloxacin involve the processes of DNA replication, transcription, repair, recombination, and transposition . By inhibiting topoisomerase II and IV, Moxifloxacin disrupts these pathways, preventing the bacteria from replicating and repairing their DNA . The downstream effects include the cessation of bacterial growth and eventual bacterial cell death .

Pharmacokinetics

Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .

Result of Action

The molecular and cellular effects of Moxifloxacin’s action result in the inhibition of bacterial growth and the death of bacterial cells . By preventing the untwisting of DNA, Moxifloxacin disrupts the processes of DNA replication and repair within the bacterial cell . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

特性

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULQTEYVKYNDBD-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1322062-57-6 | |

| Record name | Decarboxy moxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1322062-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY MOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)